molecular formula C18H19F3N4O3S B2434705 N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872620-74-1

N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2434705
CAS No.: 872620-74-1
M. Wt: 428.43
InChI Key: WZAPQDCAAIEHON-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a cyclopentylamino group, an oxadiazole ring, a thioether linkage, and a trifluoromethyl group attached to a benzamide moiety. These functional groups could potentially impart a variety of chemical and biological properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzamide moiety. The presence of the trifluoromethyl group could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to be a good leaving group in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Anticancer Applications

Compounds structurally similar to N-((5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide have been synthesized and evaluated for their anticancer activity. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, highlighting the potential of such compounds in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Applications

The synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles heterocycles have also been reported. These compounds, including structures with similarities to the compound , have been tested for antibacterial and antifungal activities, showing significant potential against various pathogens (Desai et al., 2016).

Material Science Applications

Furthermore, aromatic polyamides with pendent groups containing the 1,3,4-oxadiazole unit have been synthesized and characterized. These materials exhibit good thermal stability and solubility, making them suitable for the production of thin flexible films with potential applications in electronics and material science (Sava et al., 2003).

Corrosion Inhibition

Benzothiazole derivatives, structurally related to the compound of interest, have been studied for their corrosion inhibiting effects against steel in acidic conditions. These studies reveal that such compounds can offer extra stability and higher inhibition efficiencies, suggesting applications in material protection and maintenance (Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing a trifluoromethyl group can sometimes be associated with toxicity issues .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its reactivity, and its potential uses. For example, if it’s intended to be a drug, studies could be conducted to determine its efficacy and safety .

Properties

IUPAC Name

N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c19-18(20,21)12-5-3-4-11(8-12)16(27)22-9-15-24-25-17(28-15)29-10-14(26)23-13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,9-10H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAPQDCAAIEHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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